molecular formula C16H15N3OS B8376755 2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-5-(3-pyridinyl)- CAS No. 97422-27-0

2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-5-(3-pyridinyl)-

Cat. No.: B8376755
CAS No.: 97422-27-0
M. Wt: 297.4 g/mol
InChI Key: PKDDDTJJMPPYMB-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-5-(3-pyridinyl)- is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-5-(3-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-5-(3-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

97422-27-0

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-methyl-5-pyridin-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C16H15N3OS/c1-17-16-19-14(11-5-7-13(20-2)8-6-11)15(21-16)12-4-3-9-18-10-12/h3-10H,1-2H3,(H,17,19)

InChI Key

PKDDDTJJMPPYMB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(S1)C2=CN=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 18 ml of acetonitrile was dissolved 242 mg of N-methylthiourea. In the solution was suspended 1.0 g of 2-bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide. To the suspension was added dropwise slowly 0.4 ml of triethylamine while stirring. The mixture was stirred for three hours at refluxing temperature, and the solvent was evaporated off. To the residue was added a saturated aqueous solution of sodium hydrogen carbonate. The mixture was subjected to extraction with ethyl acetate. The extract was dried, then the solvent was evaporated off. The residue was recrystallized from ethyl acetate isopropyl ether to yield 650 mg (85%) of 4-(4-methoxyphenyl)-2-methylamino-5-(3-pyridyl)-1,3-thiazole, m.p. 158°-159° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
242 mg
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of N-methylthiourea (0.24 g) in acetonitrile (18 mL) was added 2-bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide (1.0 g) and triethylamine (0.4 mL) was slowly added dropwise with stirring. After completion of dropwise addition, the mixture was stirred at a refluxing temperature for 3 h, and the solvent was evaporated. To the residue was added saturated aqueous sodium hydrogencarbonate and the mixture was extracted with ethyl acetate, and the extract was washed with water and dried, and the solvent was evaporated. The remaining crude crystals were recrystallized from ethyl acetate-isopropyl ether to give the title compound (0.65 g, yield 85%).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Yield
85%

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